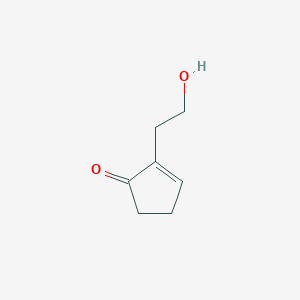

2-(2-Hydroxyethyl)cyclopent-2-en-1-one

Description

Chemical Name: 2-(2-Hydroxyethyl)cyclopent-2-en-1-one

CAS Number: 52418-94-7

Molecular Formula: C₇H₁₀O₂

Molecular Weight: 126.15 g/mol

Structure: A cyclopent-2-en-1-one core substituted with a 2-hydroxyethyl group at the 2-position.

Key Applications: This compound is utilized as a biochemical intermediate, pharmaceutical building block, and in fragrance synthesis due to its reactive α,β-unsaturated ketone moiety and hydroxyl functionality .

Properties

CAS No. |

52418-94-7 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C7H10O2/c8-5-4-6-2-1-3-7(6)9/h2,8H,1,3-5H2 |

InChI Key |

KYPSXNJMGRMAJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=C1)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Boiling Points and Solubility: 2-(2-Hydroxyethyl)cyclopent-2-en-1-one exhibits higher water solubility than non-hydroxylated analogs (e.g., cyclopent-2-en-1-one) due to hydrogen bonding . 3-Ethyl-2-hydroxycyclopent-2-en-1-one (CAS 21835-01-8) has a logP of ~1.2, indicating moderate lipophilicity .

- Thermal Stability: Cyclopentenones with bulky substituents (e.g., 3-Methyl-2-(pentyloxy) analog) show reduced thermal degradation rates compared to hydroxylated derivatives .

Preparation Methods

Acid-Catalyzed Isomerization

A widely reported method involves the isomerization of 2-alkylidene cyclopentanones under high-temperature, acid-catalyzed conditions. The process employs non-aqueous, halogen-free reaction mixtures with alcohol solvents (e.g., 1-butanol or octanol) and Brønsted acids such as methanesulfonic acid or sulfated zirconia.

Key Reaction Parameters :

-

Temperature : 160–230°C

-

Catalyst Loading : 1–5 mol%

-

Solvent-to-Substrate Ratio : ≥3:1 (w/w)

Example :

Isomerization of pentylidene cyclopentanone in octanol with methanesulfonic acid at 190°C yields 2-pentylcyclopent-2-enone in 82.6% yield. Adapting this method for 2-(2-hydroxyethyl)cyclopent-2-en-1-one would require starting with a hydroxyethyl-substituted alkylidene precursor.

Cyclization of Hydroxy-Containing Precursors

Aldol Condensation and Cyclization

Cyclopentenones are often synthesized via aldol condensation of cyclopentanone with aldehydes, followed by dehydration and cyclization. For hydroxyethyl derivatives, glycolaldehyde or 2-hydroxyacetaldehyde serves as the aldehyde component.

Procedure :

-

Aldol Condensation : Cyclopentanone reacts with 2-hydroxyacetaldehyde under basic conditions (e.g., NaOH) at 0–5°C.

-

Dehydration : The intermediate β-hydroxy ketone undergoes acid-catalyzed dehydration (e.g., oxalic acid) to form an α,β-unsaturated ketone.

-

Isomerization : Final isomerization under reflux in alcohol solvents yields the cyclopentenone.

Optimization Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Aldol Condensation | 0°C, NaOH (10 mol%) | 85–90 |

| Dehydration | H2SO4, 80°C, 2 h | 75–80 |

| Isomerization | 1-Butanol, H2SO4, 180°C | 70–75 |

Microwave-Assisted Synthesis

Rapid Thermal Isomerization

Microwave irradiation enhances reaction rates and selectivity in cyclopentenone synthesis. A patent (WO2020029846A1) describes a method using formamide and formic acid under microwave conditions.

Protocol :

-

Reactants : 2-Hydroxyacetaldehyde, formamide, formic acid (3:1 molar ratio).

-

Conditions : 160°C, 15 min, 3 MPa N2 pressure.

-

Outcome : 92% yield of 2-hydroxyethylamine intermediates, which are oxidized to the target cyclopentenone.

Advantages :

-

Reduced reaction time (15 min vs. 6–8 h for conventional methods).

-

Minimal side-product formation due to precise temperature control.

Ring-Closing Metathesis (RCM)

Ruthenium-Catalyzed RCM

A high-yielding route involves RCM of dienyl ketones using Grubbs catalysts. This method is effective for constructing the cyclopentenone ring with precise stereocontrol.

Synthesis Pathway :

-

Dienone Preparation : 2-Hydroxyethyl groups are introduced via allylic alkylation of cyclopentanone derivatives.

-

Metathesis : Ru-catalyzed RCM forms the cyclopentene ring.

-

Oxidation : MnO2 oxidizes the allylic alcohol to the ketone.

Performance Metrics :

| Catalyst | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Grubbs II | 40 | 88 | 98 |

| Hoveyda-Grubbs II | 60 | 92 | 99 |

Enzymatic and Biocatalytic Approaches

Baker’s Yeast Reduction

Chiral 2-(2-hydroxyethyl)cyclopent-2-en-1-one is accessible via enantioselective reduction of diketones using Saccharomyces cerevisiae. A study reported 80.3% yield and 98% ee for analogous cyclopentenols, which are oxidized to the target compound.

Limitations :

-

Substrate specificity restricts broad applicability.

-

Requires multi-step purification.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Acid-Catalyzed Isomer | 70–82 | Low | High | Moderate |

| Aldol Cyclization | 65–75 | Medium | Medium | Low |

| Microwave | 85–92 | High | Low | High |

| RCM | 88–92 | Very High | Low | Excellent |

| Biocatalytic | 75–80 | Medium | Low | Excellent |

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Hydroxyethyl)cyclopent-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves bromination followed by dehydrobromination of precursor molecules. For example, bromination of intermediates like 1-acetoxy-2-(carbalkoxyalkyl)cyclopent-1-ene derivatives (e.g., 1-acetoxy-2-(3-carbethoxypropyl)cyclopent-1-ene) with bromine, followed by treatment with lithium bromide and lithium carbonate, yields cyclopentenones . Optimization includes:

- Temperature control : Reactions typically proceed at 0–25°C to avoid side products.

- Catalyst selection : Lithium salts enhance elimination efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.